Methyl 4,7-dichloroquinoline-3-carboxylate
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Overview
Description
Methyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in the pharmaceutical industry. This compound is characterized by the presence of two chlorine atoms at positions 4 and 7 of the quinoline ring and a methyl ester group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 7 can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the methyl ester group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4,7-dichloroquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,7-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects . The compound may also interfere with the electron transport chain in malaria parasites, disrupting their energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,7-dichloroquinoline-3-carboxylate
- Methyl 4,6,8-trichloroquinoline-3-carboxylate
- 4,7-Dichloroquinoline
Uniqueness
Methyl 4,7-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl 4,7-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-14-9-4-6(12)2-3-7(9)10(8)13/h2-5H,1H3 |
InChI Key |
OVHBOOIXIAJYAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl |
Origin of Product |
United States |
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